5-Acetoxymethyl-2,3-dimethylpyridine N-oxide
CAS No.: 1159977-00-0
Cat. No.: VC0029060
Molecular Formula: C10H13NO3
Molecular Weight: 195.218
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159977-00-0 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.218 |
| IUPAC Name | (5,6-dimethyl-1-oxidopyridin-1-ium-3-yl)methyl acetate |
| Standard InChI | InChI=1S/C10H13NO3/c1-7-4-10(6-14-9(3)12)5-11(13)8(7)2/h4-5H,6H2,1-3H3 |
| Standard InChI Key | CSNXGEFOFOGJOZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C[N+](=C1C)[O-])COC(=O)C |
Introduction
Chemical Properties and Structure
Basic Chemical Information
5-Acetoxymethyl-2,3-dimethylpyridine N-oxide is characterized by its pyridine ring structure with an N-oxide group, where the nitrogen atom bears a formal positive charge balanced by a negatively charged oxygen atom. The compound features two methyl substituents at positions 2 and 3 of the pyridine ring, along with an acetoxymethyl group at position 5 . This combination of functional groups creates a molecule with distinct physical and chemical properties.
The key chemical information for this compound is summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | (5,6-dimethyl-1-oxidopyridin-1-ium-3-yl)methyl acetate |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| CAS Number | 1159977-00-0 |
| Exact Mass | 195.08954328 Da |
| PubChem CID | 46779928 |
Structural Properties and Molecular Descriptors
The structural properties of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide influence its reactivity, solubility, and potential biological activity. Understanding these properties is essential for predicting the compound's behavior in various applications. The molecular descriptors provide quantitative measures of these structural features.
| Molecular Descriptor | Value | Significance |
|---|---|---|
| XLogP3-AA | 0.3 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 0 | No hydrogen bond donors present |
| Hydrogen Bond Acceptor Count | 3 | Three potential hydrogen bond acceptors |
| Rotatable Bond Count | 3 | Moderate conformational flexibility |
The N-oxide group in the compound creates an interesting electronic distribution. The negative charge on the oxygen atom is stabilized through resonance with the pyridine ring, similar to what has been observed in related pyridine N-oxide compounds . This electronic distribution affects the compound's reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions.
Synthesis Methods
General Approaches to Pyridine N-oxides
The synthesis of pyridine N-oxides typically involves the oxidation of the corresponding pyridine derivatives. Several methodologies have been developed for this transformation, with hydrogen peroxide being one of the most common oxidizing agents. Based on the synthesis of related compounds, we can infer potential routes for preparing 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide.
Alternative oxidation methods for pyridine derivatives include:
-
Using hydrogen peroxide with catalytic amounts of methyltrioxorhenium
-
Employing dimethyldioxirane in dichloromethane at 0°C
-
Utilizing bis(trimethylsilyl)peroxide in the presence of trioxorhenium
-
Using manganese tetrakis porphyrin catalysts with ammonium acetate
Specific Synthesis Route for Substituted Pyridine N-oxides
A specific example of synthesizing a related compound, 2,3-Dimethylpyridine-N-oxide, provides insights into potential methods for preparing 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide. This synthesis utilizes phosphotungstic acid as a catalyst and hydrogen peroxide as the oxidizing agent, as shown in the following procedure:
-
Addition of the pyridine derivative to a reaction vessel
-
Introduction of a catalytic amount of phosphotungstic acid
-
Slow addition of hydrogen peroxide at controlled temperature
-
Heating of the reaction mixture to complete the oxidation
-
Cooling and isolation of the product through vacuum distillation
This approach has been reported to yield 2,3-Dimethylpyridine-N-oxide with high purity (96%) and excellent yield (99.8%) . A similar methodology could potentially be adapted for the synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide, starting from the corresponding 5-acetoxymethyl-2,3-dimethylpyridine precursor.
The synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide likely requires first preparing the acetoxymethyl-substituted pyridine precursor, followed by selective oxidation of the pyridine nitrogen. The acetoxymethyl group could be introduced through appropriate functionalization of a 5-halomethyl or 5-hydroxymethyl-2,3-dimethylpyridine intermediate.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in organic compounds. For 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide, characteristic IR bands would be expected for:
-
N-oxide group (typically around 1250-1300 cm-1 for N-O stretching)
-
Acetate carbonyl (around 1730-1750 cm-1 for C=O stretching)
-
C-O stretching of the acetate group (around 1200-1250 cm-1)
-
Aromatic C=C and C=N stretching (1400-1600 cm-1)
-
C-H stretching of methyl and methylene groups (2800-3000 cm-1)
IR spectroscopy, combined with other spectroscopic techniques, provides a comprehensive characterization of the compound's structure and confirms the presence of key functional groups.
Structural Stability and Interactions
Electronic Structure and Reactivity
The electronic structure of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide is characterized by the delocalization of the negative charge from the oxygen atom of the N-oxide group into the pyridine ring. This delocalization creates a unique electronic distribution that influences the compound's reactivity.
In pyridine N-oxides, there is significant stabilizing π-type O→N back-donation, which results in a calculated bond order higher than 1 for the N-O bond and fewer than 3 electron lone pairs on the oxygen atom . This electronic feature affects the nucleophilicity of the oxygen atom and the electrophilicity of various positions on the pyridine ring.
The presence of methyl groups at positions 2 and 3, along with the acetoxymethyl group at position 5, further modulates this electronic distribution. The methyl groups typically donate electron density through inductive effects, while the acetoxymethyl group can have both inductive and resonance effects on the ring system.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume